Plastoquinone 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

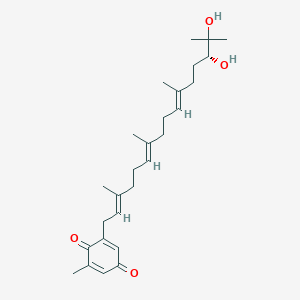

Plastoquinone 2 is a diterpenoid and a member of 1,4-benzoquinones. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Biochemical Role in Photosynthesis

Plastoquinone 2 functions primarily as an electron carrier in the photosynthetic electron transport chain. It facilitates the transfer of electrons from PSII to the cytochrome b6f complex, which is essential for the generation of a proton gradient used to synthesize ATP. The dynamics of plastoquinone binding and mobility within PSII have been extensively studied through molecular dynamics simulations, revealing multiple pathways for its exchange and interaction with other components of the thylakoid membrane .

Table 1: Key Functions of this compound in Photosynthesis

| Function | Description |

|---|---|

| Electron Carrier | Transfers electrons from PSII to cytochrome b6f complex |

| Proton Gradient Generation | Contributes to the creation of a proton motive force |

| Interaction with Membrane | Engages in dynamic exchange with thylakoid membrane components |

Biotechnological Innovations

The unique properties of this compound have inspired various biotechnological applications. Researchers are exploring its potential in designing bio-sensors and biochips for environmental monitoring. For instance, modified PSII complexes can be utilized as biosensing elements to detect toxic compounds in agricultural and industrial settings .

Case Study: Development of Biosensors

Recent studies have demonstrated the successful incorporation of plastoquinone into sensor devices that can detect environmental pollutants. These sensors exploit the redox properties of plastoquinone, allowing for real-time monitoring of water quality and soil health.

Energy Storage Systems

Plastoquinone's role in energy transfer has led to its application in developing electrochemical systems for energy storage. The principles derived from its function in photosynthesis are being mimicked to create efficient energy storage devices that utilize charge-separating triads . This approach not only enhances energy conversion efficiency but also contributes to sustainable energy solutions.

Table 2: Applications of this compound in Energy Systems

| Application | Description |

|---|---|

| Electrochemical Water Splitting | Utilizes PQ dynamics for efficient hydrogen production |

| Charge-Separating Triads | Mimics natural processes for improved energy storage |

Environmental Applications

The ability of plastoquinone to interact with various environmental factors makes it a candidate for studying plant responses to stress conditions, such as salinity and drought. Research has shown that changes in the plastoquinone pool can indicate plant health and adaptability under adverse conditions .

Case Study: Salinity Impact on Plastoquinone Pool

In halophytic plants like Mesembryanthemum crystallinum, salinity-induced changes in the redox state of the plastoquinone pool were observed, affecting photosystem II activity. This research highlights how monitoring plastoquinone levels can serve as a biomarker for plant stress responses .

Propiedades

Fórmula molecular |

C27H40O4 |

|---|---|

Peso molecular |

428.6 g/mol |

Nombre IUPAC |

2-[(2E,6E,10E,14R)-14,15-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,10-trienyl]-6-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C27H40O4/c1-19(10-8-12-21(3)14-16-25(29)27(5,6)31)9-7-11-20(2)13-15-23-18-24(28)17-22(4)26(23)30/h9,12-13,17-18,25,29,31H,7-8,10-11,14-16H2,1-6H3/b19-9+,20-13+,21-12+/t25-/m1/s1 |

Clave InChI |

LJDGRLBUXSKFJE-RILXQCJSSA-N |

SMILES isomérico |

CC1=CC(=O)C=C(C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC[C@H](C(C)(C)O)O |

SMILES canónico |

CC1=CC(=O)C=C(C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC(C(C)(C)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.